N-(5-(3,4,5-triméthoxyphényl)-1,3,4-oxadiazol-2-yl)-2-(4-(méthylthio)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

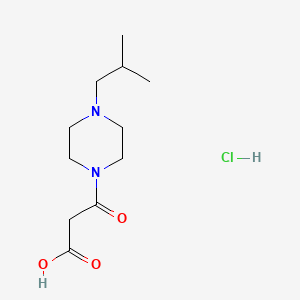

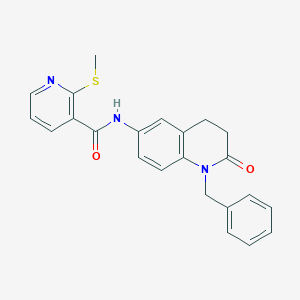

2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a rich assembly of functional groups that afford it unique reactivity and potential for various applications. The presence of an oxadiazole ring, methoxy substituents, and an acetamide linkage, in conjunction with a methylthio phenyl group, provides a multifaceted platform for interactions in chemical, biological, and medicinal contexts.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide generally involves a multi-step process This may start with the formation of the 1,3,4-oxadiazole core, typically through the cyclization of appropriate hydrazides or amidoximes under dehydrating conditions

Industrial Production Methods

Industrial-scale production might leverage continuous flow chemistry to enhance reaction efficiencies and scalability. This could include optimizing reaction conditions such as temperature, solvent choice, and catalyst usage, to ensure high yields and purity of the compound. Industrial methods also focus on the sustainability of the process, minimizing waste, and utilizing green chemistry principles whenever possible.

Types of Reactions It Undergoes

The compound can undergo a variety of reactions, including:

Oxidation: : Conversion of the methylthio group to a sulfone or sulfoxide.

Reduction: : Reductive cleavage of the oxadiazole ring.

Substitution: : Electrophilic aromatic substitution on the phenyl rings, particularly targeting the methoxy groups.

Common Reagents and Conditions Used

For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be employed. Reduction often utilizes agents like lithium aluminium hydride or palladium on carbon (Pd/C) under hydrogen gas. Electrophilic aromatic substitution typically involves reagents like bromine, nitric acid, or Friedel-Crafts acylation agents.

Major Products Formed from These Reactions

Oxidation may produce compounds like 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide. Reduction could result in 2-(4-(methylthio)phenyl)-N-(3,4,5-trimethoxybenzyl)acetamide. Substitution reactions might yield derivatives such as 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxy-2-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide.

Chemistry

In chemistry, the compound serves as a versatile building block for designing novel materials and ligands, given its rich functionalization.

Biology and Medicine

In biological studies, its derivates might exhibit bioactivity, making it a candidate for pharmaceutical research. Its structural motifs could interact with specific enzymes or receptors, potentially leading to developments in drug discovery, particularly in the realms of antimicrobial or anticancer therapies.

Industry

Industrially, the compound may find applications in the development of new materials with specific electronic, optical, or catalytic properties. Its multifaceted structure allows for fine-tuning of these properties to meet desired specifications.

Applications De Recherche Scientifique

- MTT (bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium) est couramment utilisé pour évaluer la viabilité cellulaire. Les cellules respirant activement convertissent le MTT soluble dans l'eau en un formazan violet insoluble. Le formazan peut ensuite être solubilisé, et sa concentration déterminée par densité optique .

- La structure du composé suggère des propriétés antioxydantes potentielles. Les chercheurs ont utilisé des molécules similaires (comme le 2-phényl-4,4,5,5-tétraméthylimidazoline-1-oxyde 3-oxyde) pour étudier les activités antioxydantes .

Évaluation de la viabilité cellulaire

Études sur l'activité antioxydante

Agents antibactériens et anti-inflammatoires

Mécanisme D'action

The compound’s mechanism of action in biological systems typically involves its ability to bind to specific molecular targets such as enzymes or receptors. The interaction might inhibit or activate pathways critical for cellular functions. The presence of the oxadiazole ring, for example, could disrupt nucleic acid functions, while the trimethoxyphenyl moiety might enhance membrane permeability or binding affinity to certain proteins.

Comparaison Avec Des Composés Similaires

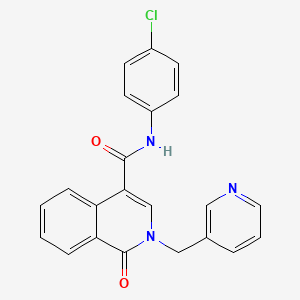

When compared to compounds like 2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide or 2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological systems, making it a valuable compound for specialized applications.

Similar Compounds

2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Each of these compounds shares a common core with variations in substituent groups that modulate their chemical and biological properties. The choice of compound in research or industrial applications depends on the specific requirements of the project.

In a nutshell, 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex and multifaceted compound with a range of intriguing properties and applications

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-12-5-7-14(29-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMONXFDIPORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2571139.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2571141.png)

![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)

![2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)

![2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2571148.png)

amine](/img/structure/B2571153.png)